molecular formula C13H28Cl2N2 B1398273 2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochloride CAS No. 1220034-34-3

2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochloride

Cat. No.: B1398273
CAS No.: 1220034-34-3
M. Wt: 283.3 g/mol
InChI Key: GRTAJAUEPHSGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C13H28Cl2N2. It is a derivative of piperidine, a heterocyclic amine, and is commonly used in scientific research for its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochloride typically involves the reaction of 2-ethylpiperidine with 4-piperidinylmethyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to purification processes such as crystallization and filtration to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of the piperidine ring with an ethyl group and a piperidinylmethyl substituent makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-ethyl-1-(piperidin-4-ylmethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c1-2-13-5-3-4-10-15(13)11-12-6-8-14-9-7-12;;/h12-14H,2-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTAJAUEPHSGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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